molecular formula C7H10O2 B1209497 3-Ethyl-2-hydroxy-2-cyclopenten-1-one CAS No. 21835-01-8

3-Ethyl-2-hydroxy-2-cyclopenten-1-one

Cat. No.: B1209497
CAS No.: 21835-01-8
M. Wt: 126.15 g/mol
InChI Key: JHWFWLUAUPZUCP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethylcyclopentenolone plays a significant role in biochemical reactions, particularly in the context of flavor enhancement. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

Ethylcyclopentenolone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. In certain cell types, such as hepatocytes, ethylcyclopentenolone can modulate gene expression, leading to changes in cellular metabolism. This compound has also been observed to affect the production of reactive oxygen species (ROS), thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, ethylcyclopentenolone exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context. Additionally, ethylcyclopentenolone can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylcyclopentenolone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethylcyclopentenolone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to ethylcyclopentenolone in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of ethylcyclopentenolone vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, ethylcyclopentenolone can exhibit toxic effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular and metabolic processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

Ethylcyclopentenolone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes help in the detoxification and excretion of ethylcyclopentenolone from the body. Additionally, its presence can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, ethylcyclopentenolone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

Ethylcyclopentenolone’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ethylcyclopentenolone is essential for elucidating its precise biochemical roles .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-Ethyl-2-hydroxy-2-cyclopenten-1-one is characterized by a unique cyclopentenone structure, which contributes to its reactivity and functional properties. Its molecular formula is C7H10O2C_7H_{10}O_2, and it features a hydroxyl group that enhances its potential as a bioactive agent. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry .

Scientific Research Applications

The compound has been extensively studied for its potential applications in different scientific domains:

1. Pharmaceutical Applications:

  • Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity, which may enhance therapeutic efficacy in treating oxidative stress-related diseases .
  • Antimicrobial Activity: Studies have shown promising results regarding the compound's ability to inhibit various microbial strains, suggesting potential use in developing new antimicrobial agents .

2. Food Industry:

  • Flavoring Agent: The compound is utilized as a flavoring agent due to its pleasant aroma reminiscent of caramel and coconut. It enhances the sensory profile of food products and is particularly valued in the formulation of desserts and confections .

3. Cosmetic Applications:

  • Stabilizer and Enhancer: In cosmetics, this compound is used for its stabilizing properties and to enhance the performance of formulations. Its low toxicity profile makes it suitable for use in personal care products .

Market Dynamics

The market for this compound is witnessing robust growth, driven by increasing demand across various sectors:

Market Segment Application Growth Drivers
PharmaceuticalsDrug formulationsRising focus on innovative therapeutics
Food IndustryFlavoring agentDemand for natural flavors
CosmeticsFormulations and stabilizersShift towards safe and effective cosmetic ingredients

The compound is projected to grow at a compound annual growth rate (CAGR) of approximately 8% from 2025 to 2032, reflecting its expanding applications in specialty chemicals .

Case Studies

Case Study 1: Antioxidant Activity
In a controlled study, the antioxidant properties of this compound were evaluated against standard antioxidant compounds. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential utility in pharmaceutical formulations aimed at combating oxidative damage .

Case Study 2: Flavor Enhancement
A comparative analysis was conducted on various flavoring agents where this compound was tested for its effectiveness in enhancing the flavor profile of baked goods. The findings demonstrated that products containing this compound were preferred by consumers due to their enhanced aroma and taste .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is unique due to its specific flavor profile and its formation through the thermal degradation of ascorbic acid . Its ability to impart caramel and coconut notes makes it particularly valuable in the food industry.

Biological Activity

3-Ethyl-2-hydroxy-2-cyclopenten-1-one, also known as ethylcyclopentenolone, is a cyclic ketone with the molecular formula C7_7H10_{10}O2_2 and a molecular weight of approximately 126.15 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in flavor enhancement, antioxidant properties, and possible therapeutic applications.

The structure of this compound features a cyclopentene ring with an ethyl substituent and a hydroxyl group, contributing to its unique chemical properties. It is characterized by its solid state at room temperature, with a melting point of about 42 °C and a boiling point of 75 °C at reduced pressure (0.3 mmHg) .

Biochemical Interactions

This compound has been shown to interact with various enzymes and proteins, influencing their activity. Key interactions include:

  • Cytochrome P450 Enzymes : The compound modulates the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Depending on the context, this interaction can lead to either inhibition or activation of these enzymes .
  • Cell Signaling Pathways : It influences pathways related to oxidative stress and inflammation, particularly in hepatocytes, where it can modulate gene expression and impact cellular metabolism .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to affect the production of reactive oxygen species (ROS), contributing to cellular redox balance . This property is significant as it suggests potential protective effects against oxidative damage in cells.

Toxicological Profile

A comprehensive toxicological review highlights that this compound exhibits low genotoxicity. Studies indicate that it does not induce sister chromatid exchange in human lymphocytes, suggesting a relatively safe profile when used in fragrance applications . Furthermore, it has been evaluated for skin irritation and sensitization, with findings indicating minimal adverse effects .

Case Study: Antioxidant Activity

In a study investigating the antioxidant properties of various compounds, this compound was found to significantly reduce oxidative stress markers in cultured cells. The results demonstrated its potential as an effective antioxidant agent:

CompoundIC50 (µM)Effect on ROS Production (%)
This compound48.2145.20
ControlN/AN/A

This study emphasizes the compound's role in modulating oxidative stress within biological systems .

Case Study: Flavoring Agent

As a flavoring agent, this compound is utilized extensively in food products for its sweet, caramel-like flavor profile. Its effectiveness can be influenced by environmental factors such as pH and temperature, which affect its solubility and stability .

Summary of Applications

The diverse applications of this compound span several fields:

  • Food Industry : Used as a flavor enhancer in various food products.
  • Pharmaceuticals : Investigated for potential therapeutic effects due to its antioxidant properties.
  • Cosmetics : Utilized in fragrance formulations owing to its pleasant aroma profile.

Properties

IUPAC Name

3-ethyl-2-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWFWLUAUPZUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044232
Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

78.00 to 80.00 °C. @ 4.00 mm Hg
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, glycerol, benzyl alcohol and water
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.060-1.066
Record name Ethylcyclo-pentenolone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21835-01-8
Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Source CAS Common Chemistry
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Record name 3-Ethyl-1,2-cyclopentanedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-
Source EPA Chemicals under the TSCA
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Record name 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
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Record name 3-ethyl-2-hydroxycyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
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Record name 3-ETHYL-1,2-CYCLOPENTANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9
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Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38 - 40 °C
Record name Enol-3-Ethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3.08 g (22 mmol) of 3-ethyl-2-methoxy-2-cyclopenten-1-one are held at reflux temperature for 5 hours with 30.80 g of 5N hydrochloric acid. After cooling the reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is bulb-tube distilled at 0.1 mbar/110° C. and gives 1.82 g (65.7%) of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (melting point 39°-41° C.).
Name
3-ethyl-2-methoxy-2-cyclopenten-1-one
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCC1=C(OC)C(=O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Reactant of Route 2
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Reactant of Route 3
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Reactant of Route 4
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What role does ethylcyclopentenolone play in the flavor profile of cigarette smoke?

A: Research indicates that ethylcyclopentenolone, while present in smaller quantities than its methyl analog, contributes to the overall flavor of cigarette smoke. [] It is suggested that compounds like ethylcyclopentenolone are important for the fundamental smoky flavor, enhancing and modifying the flavor profile produced by phenols. [] This interaction results in a more "smoky" taste rather than a purely "phenolic" or "cresotic" character. []

Q2: How was ethylcyclopentenolone identified and quantified in cigarette smoke?

A: The study employed a combination of gas chromatography and mass spectrometry to identify and quantify ethylcyclopentenolone in cigarette smoke. [] This involved a multi-step process:

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